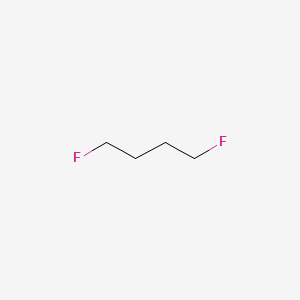

1,4-Difluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHPKSYTQFAXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190696 | |

| Record name | Butane, 1,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-90-7 | |

| Record name | 1,4-Difluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 372-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Difluorobutane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluorobutane is a fluorinated organic compound with the chemical formula C₄H₈F₂. As a derivative of n-butane where a hydrogen atom on each terminal carbon has been substituted with a fluorine atom, this molecule holds significant interest for various scientific applications, including its potential as a building block in the synthesis of novel pharmaceuticals. The presence of fluorine atoms imparts unique physicochemical properties that can influence molecular conformation, metabolic stability, and binding affinity, making fluorinated alkanes like this compound valuable tools in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically low viscosity.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈F₂ | [4][5][6] |

| Molecular Weight | 94.11 g/mol | [4][7] |

| Boiling Point | 77-80 °C at 760 mmHg | [8][9] |

| Melting Point | - | Not available |

| Density | 0.892 g/cm³ | |

| Solubility | Good solubility in common organic solvents. | [1] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 372-90-7 | [4][5][6][10] |

Molecular Structure and Conformational Analysis

The structural characteristics of this compound, including bond lengths, bond angles, and conformational preferences, are crucial for understanding its reactivity and interactions in biological systems.

Bond Lengths and Angles

Detailed structural parameters for this compound have been investigated. The key bond lengths and angles are summarized in the table below.

| Bond/Angle | Value |

| C-C Bond Length | ~1.53 Å |

| C-F Bond Length | ~1.39 Å |

| C-H Bond Length | ~1.10 Å |

| C-C-C Bond Angle | ~113° |

| F-C-C Bond Angle | ~111° |

Note: These values are approximate and can vary slightly depending on the conformational state and the method of determination.

Conformational Isomers

Rotation around the C-C single bonds in this compound leads to various conformational isomers, including anti and gauche forms.[11][12] The relative energies of these conformers influence the overall shape and polarity of the molecule. Theoretical calculations and experimental studies have been conducted to understand the conformational landscape of similar difluorinated alkanes, revealing a complex interplay of steric and electronic effects that dictate the most stable arrangements.[13][14] Understanding these preferences is critical for predicting how the molecule might interact with a biological target.

Caption: Interconversion between anti and gauche conformers.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from various starting materials. Two common methods involve the fluorination of 1,4-dibromobutane or the direct fluorination of 1,4-butanediol.

Method 1: From 1,4-Dibromobutane

A detailed experimental protocol for the synthesis of 1,4-dibromobutane from tetrahydrofuran, a common precursor, is available and serves as a starting point for subsequent fluorination.[15][16] The subsequent fluorination can be achieved using a suitable fluorinating agent such as silver(I) fluoride or other nucleophilic fluoride sources.

Caption: Synthetic pathway from Tetrahydrofuran.

Method 2: From 1,4-Butanediol

Direct fluorination of 1,4-butanediol can be accomplished using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[17]

Illustrative Experimental Protocol (Conceptual):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add a solution of DAST (or a similar reagent) in the same solvent to the cooled solution of the diol.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the two types of methylene protons (-CH₂-F and -CH₂-CH₂-). The protons on the carbons adjacent to the fluorine atoms will be significantly deshielded and will appear as a triplet of triplets due to coupling with the fluorine atom and the adjacent methylene protons. The protons on the internal carbons will also appear as a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two distinct signals. The carbon atoms bonded to fluorine (C-F) will be significantly shifted downfield and will appear as a doublet due to one-bond C-F coupling. The internal carbon atoms will appear as a triplet due to coupling with the adjacent fluorinated carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected, which will be a triplet due to coupling with the adjacent methylene protons. The chemical shift will be in the typical range for alkyl fluorides.[18][19][20][21]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern is expected to involve the loss of HF, as well as cleavage of the C-C bonds, leading to characteristic fragment ions.[22][23][24][25][26]

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and better membrane permeability.[27][3][28]

While specific applications of this compound as a direct therapeutic agent are not documented, its structure makes it a valuable building block for the synthesis of more complex bioactive molecules.[29] The 1,4-difluoroalkyl motif can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic profiles. For instance, it can be used to create novel analogs of existing drugs or to develop new chemical entities with improved properties. The study of the pharmacokinetic properties of small fluorinated alkanes is an active area of research, providing insights into how these simple motifs can influence drug disposition and efficacy.[27][30]

Caption: Application of this compound in drug discovery.

Safety Information

This compound is considered to be a flammable liquid and an irritant. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment such as gloves and safety glasses, should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable fluorinated compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methods, and its structural features have been a subject of scientific investigation. While direct therapeutic applications are not yet established, its role as a synthetic building block in drug discovery holds significant promise. The unique properties conferred by the difluoroalkyl motif make it an attractive component for the design of novel pharmaceuticals with enhanced metabolic stability and biological activity. Further research into the synthesis and application of this compound and related fluorinated alkanes will undoubtedly contribute to the advancement of medicinal chemistry and drug development.

References

- 1. CAS 372-90-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 372-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Butane, 1,4-difluoro- | C4H8F2 | CID 9753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cas 372-90-7|| where to buy this compound [chemenu.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 372-90-7 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. byjus.com [byjus.com]

- 13. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. This compound | 372-90-7 | Benchchem [benchchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. rsc.org [rsc.org]

- 20. 19F [nmr.chem.ucsb.edu]

- 21. colorado.edu [colorado.edu]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. whitman.edu [whitman.edu]

- 25. uni-saarland.de [uni-saarland.de]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 30. researchgate.net [researchgate.net]

1,4-Difluorobutane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 372-90-7 Molecular Formula: C₄H₈F₂

This guide provides a comprehensive overview of 1,4-difluorobutane, a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, making fluorinated synthons like this compound valuable for research and development.

Physicochemical and Computational Data

The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 372-90-7 |

| Molecular Formula | C₄H₈F₂ |

| Molecular Weight | 94.10 g/mol |

| IUPAC Name | This compound |

| SMILES | C(CCF)CF |

| InChIKey | CXHPKSYTQFAXIN-UHFFFAOYSA-N |

| Physical Properties | Value |

| Boiling Point | 77.8 °C |

| Melting Point | 77.8 °C |

| Density | 0.977 g/cm³ |

| Vapor Pressure | 96.5 mmHg at 25°C |

| Refractive Index | 1.3433 |

| Computational Data | Value |

| Monoisotopic Mass | 94.05940658 Da |

| Topological Polar Surface Area | 0 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Complexity | 17.5 |

Synthesis of this compound

This compound is typically synthesized via nucleophilic substitution reactions from readily available precursors. The most common methods involve the replacement of halogens or hydroxyl groups with fluorine.

Experimental Protocol: Fluorination of 1,4-Dihalobutane

This protocol describes a representative method for the synthesis of this compound from a 1,4-dihalobutane precursor, such as 1,4-dibromobutane or 1,4-dichlorobutane, using a suitable fluorinating agent.

Materials:

-

1,4-Dibromobutane (or 1,4-Dichlorobutane)

-

Potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., acetonitrile or sulfolane)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1,4-dibromobutane, an excess of spray-dried potassium fluoride, and a catalytic amount of a phase-transfer catalyst in a high-boiling polar aprotic solvent like acetonitrile or sulfolane.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract the product with dichloromethane.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

A Technical Guide to the Physical Properties of 1,4-Difluorobutane

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 1,4-Difluorobutane (CAS: 372-90-7)

This document provides a detailed overview of the core physical properties of this compound, a fluorinated alkane. An understanding of these properties is critical for its application in various laboratory and industrial settings, including its potential use as a solvent, refrigerant, or intermediate in organic synthesis.[1] The data and methodologies presented herein are compiled to support research and development activities.

Core Physical Properties

The primary physical characteristics of this compound are its boiling point and density. These properties are fundamental to its handling, purification, and application. This compound is a colorless liquid with a characteristic odor.[1]

Data Summary

The experimentally determined values for the boiling point and density of this compound are summarized in the table below. Variations in reported boiling points can be attributed to differences in experimental conditions, particularly atmospheric pressure.

| Physical Property | Value | Notes |

| Boiling Point | 77 °C | Not specified at a particular pressure.[2] |

| 77.8 °C | Not specified at a particular pressure.[3] | |

| 80 °C | at 760 mmHg.[4] | |

| Density | 0.892 g/cm³ | Not specified at a particular temperature.[4] |

| Molecular Formula | C₄H₈F₂ | [4][5] |

| Molecular Weight | 94.10 g/mol | [2][6] |

Experimental Protocols

The determination of boiling point and density requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common experimental protocols applicable to the characterization of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes, boiling points are influenced by the strength of intermolecular forces (dipole-dipole interactions and van der Waals forces), which are greater than in their parent hydrocarbons due to higher polarity and molecular mass.[7] The boiling points of alkyl halides generally decrease in the order: RI > RBr > RCl > RF for the same alkyl group.[8]

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid and requires a sample volume of at least 5 mL.[9]

-

Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm leading to the condenser.[10] This placement ensures the measurement of the vapor temperature as it passes into the condenser, which corresponds to the boiling point at the given pressure.[10]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser where it is cooled and collected as distillate.

-

Data Recording: The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid. The atmospheric pressure should also be recorded.[9][10]

Method 2: Thiele Tube Method

This micro-method is advantageous when only a small amount of sample (<0.5 mL) is available.[10]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end down.[10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This entire setup is then immersed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[10]

-

Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[10]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Caption: General workflow for experimental boiling point determination.

Density Determination

Density is a fundamental physical property that increases for haloalkanes with the increasing atomic mass of the halogen atom (F < Cl < Br < I).[7][11] Polychlorinated derivatives are typically denser than water.[8]

Method: Pycnometer Method

This method provides a highly accurate means of determining the density of a liquid by precisely measuring a known volume of it.

-

Preparation: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is thoroughly cleaned, dried, and weighed accurately (m₁).

-

Sample Measurement: The pycnometer is filled with this compound. The stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary, and the exterior is wiped dry. The filled pycnometer is then weighed (m₂).

-

Reference Measurement: The process is repeated with a reference liquid of known density at the same temperature, typically deionized water. The pycnometer is emptied, cleaned, dried, filled with water, and weighed (m₃).

-

Calculation: The density of the sample (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the known density of the reference liquid (water) at the experimental temperature.

Caption: General workflow for liquid density determination using a pycnometer.

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | CAS#:372-90-7 | Chemsrc [chemsrc.com]

- 5. 372-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Butane, 1,4-difluoro- | C4H8F2 | CID 9753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

Conformational Analysis of 1,4-Difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The conformational preferences of molecules are fundamental to their physical, chemical, and biological properties. In drug development, controlling the three-dimensional structure of a molecule is paramount for optimizing its interaction with biological targets. Fluorine substitution has emerged as a powerful tool in medicinal chemistry to modulate these properties, owing to its unique steric and electronic characteristics. The conformational analysis of fluorinated alkanes, such as 1,4-difluorobutane, provides valuable insights into the non-covalent interactions that govern molecular shape.

Unlike its more extensively studied 1,2- and 2,3-difluoro isomers, a detailed public study on the conformational analysis of this compound is not available. This guide aims to bridge this gap by providing a theoretical framework and practical methodologies for its study. The key rotational bonds in this compound are the C1-C2 and C3-C4 bonds (equivalent by symmetry) and the central C2-C3 bond. The rotation around these bonds gives rise to a complex potential energy surface with several local minima corresponding to different stable conformers.

Theoretical Background

The conformational landscape of this compound is primarily governed by a balance of steric hindrance and stereoelectronic effects.

-

Steric Hindrance: This repulsive interaction occurs when bulky groups are forced into close proximity. In butane, the anti conformation, where the two methyl groups are 180° apart, is more stable than the gauche conformation, where they are 60° apart, due to steric strain.[1] A similar effect is expected in this compound, favoring conformations that maximize the distance between the two fluorine atoms.

-

Gauche Effect: An exception to the principle of minimizing steric hindrance is the "gauche effect," observed in molecules with electronegative substituents.[2] In 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation.[2] This is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* anti-bonding orbital, an interaction that is maximized in the gauche arrangement.[2] While the fluorine atoms in this compound are not on adjacent carbons, the potential for long-range hyperconjugative interactions and the influence of the gauche effect on the C1-C2 and C3-C4 bond rotations must be considered.

Conformational Landscape of this compound

Due to the lack of specific literature data, the following conformational analysis is based on established principles and data from related molecules. The key dihedral angles to consider are around the C1-C2, C2-C3, and C3-C4 bonds. For simplicity, we will focus on the rotation around the central C2-C3 bond, considering the terminal C1-F and C4-F bonds to be in their lowest energy staggered conformations relative to the carbon backbone.

The primary conformers arising from rotation around the C2-C3 bond are the anti and gauche forms.

-

Anti Conformer: The fluorine atoms are at a maximum separation, minimizing steric repulsion.

-

Gauche Conformer: The fluorine atoms are in a gauche relationship, which could be influenced by a balance of steric repulsion and potential stabilizing long-range electronic interactions.

Based on the behavior of similar alkanes, the anti conformer is predicted to be the global minimum due to the significant separation of the fluorine atoms. However, the energy difference between the anti and gauche conformers is expected to be relatively small.

Illustrative Quantitative Data

The following table summarizes the predicted relative energies and key dihedral angles for the major conformers of this compound. This data is illustrative and should be confirmed by dedicated computational or experimental studies.

| Conformer | F-C1-C2-C3 Dihedral Angle (°) | C1-C2-C3-C4 Dihedral Angle (°) | C2-C3-C4-F Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | ~60 (gauche) | 180 (anti) | ~60 (gauche) | 0.00 |

| Gauche | ~60 (gauche) | ~60 (gauche) | ~180 (anti) | ~0.5 - 1.0 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers in solution by analyzing vicinal coupling constants.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature.

-

Analyze the multiplets corresponding to the protons on C2 and C3. The vicinal ³J(H,H) coupling constants between these protons are dependent on the dihedral angle according to the Karplus equation.

-

The observed coupling constant will be a population-weighted average of the coupling constants for the individual conformers.

-

-

Low-Temperature NMR:

-

To potentially resolve the signals of individual conformers, acquire spectra at progressively lower temperatures until the rate of interconversion is slow on the NMR timescale.

-

This allows for the direct determination of the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.

-

-

Data Analysis:

-

Use the measured coupling constants and a parameterized Karplus equation to calculate the populations of the anti and gauche conformers.

-

From the temperature-dependent equilibrium constants, determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers using a van't Hoff plot.

-

Infrared (IR) and Raman Spectroscopy

Objective: To identify the vibrational modes characteristic of different conformers.

Methodology:

-

Gas-Phase IR Spectroscopy:

-

Obtain the IR spectrum of this compound in the gas phase.

-

Different conformers will have distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

-

-

Matrix Isolation IR Spectroscopy:

-

Isolate this compound molecules in an inert gas matrix (e.g., argon) at low temperatures.

-

This technique traps individual conformers, allowing for the acquisition of their individual IR spectra.

-

-

Raman Spectroscopy:

-

Acquire the Raman spectrum of liquid this compound.

-

Certain vibrational modes may be more Raman-active in one conformer than another, providing complementary information to the IR data.

-

-

Data Analysis:

-

Compare the experimental spectra with vibrational frequencies calculated using computational methods to assign spectral bands to specific conformers and vibrational modes.

-

Computational Protocols

Potential Energy Surface (PES) Scan

Objective: To map the energy of the molecule as a function of the rotation around the central C2-C3 bond.

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. For higher accuracy, coupled-cluster methods like CCSD(T) can be used.[1]

-

Procedure:

-

Construct a Z-matrix or Cartesian coordinate input file for this compound.

-

Perform a relaxed PES scan by systematically rotating the C1-C2-C3-C4 dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.

-

Plot the resulting energy as a function of the dihedral angle to visualize the potential energy surface.

-

Conformer Search and Optimization

Objective: To locate all stable conformers and determine their relative energies.

Methodology:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

-

-

Geometry Optimization:

-

Optimize the geometry of each identified conformer using a reliable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

-

Energy Calculation:

-

Calculate the single-point electronic energies of the optimized conformers at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) for more accurate relative energy predictions.

-

-

Data Analysis:

-

Tabulate the relative electronic energies and Gibbs free energies of all conformers.

-

Visualizations

Caption: Interconversion between the anti and gauche conformers of this compound.

Caption: A typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound presents an interesting case study in the balance of steric and electronic effects in fluorinated alkanes. While direct experimental data is currently lacking in the literature, this technical guide provides a comprehensive framework for its investigation. Based on established principles, the anti conformer is predicted to be the most stable, with the gauche conformer lying slightly higher in energy. The detailed experimental and computational protocols outlined herein offer a clear roadmap for researchers to elucidate the precise conformational landscape of this molecule. Such studies are crucial for advancing our understanding of intramolecular forces and for the rational design of fluorinated molecules in various scientific and industrial applications, including drug development.

References

Theoretical Studies of Fluorinated Alkanes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated alkanes, in particular, exhibit unique physicochemical properties stemming from the high electronegativity, small size, and low polarizability of the fluorine atom. These properties profoundly influence molecular conformation, metabolic stability, binding affinity, and lipophilicity, making fluorinated alkanes highly valuable motifs in drug design.[1][2] Theoretical and computational studies are indispensable for understanding and predicting the complex effects of fluorination, thereby guiding the rational design of novel therapeutics and functional materials. This guide provides an in-depth overview of the theoretical and experimental methodologies used to study fluorinated alkanes, presents key quantitative data, and outlines logical workflows for their analysis.

Physicochemical Properties of Fluorinated Alkanes

Fluorination significantly alters the fundamental properties of alkanes. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[3] This inherent strength contributes to the enhanced thermal and metabolic stability of fluorinated compounds.[1] As more fluorine atoms are added to the same carbon, the C-F bond strengthens and shortens.[3]

The introduction of fluorine also impacts intermolecular forces and bulk properties like boiling point. While C-F bonds are highly polar, in perfluorinated alkanes, the individual bond dipoles often cancel each other out, leading to weak intermolecular interactions and surprisingly low boiling points compared to their hydrocarbon counterparts.[4][5] However, partially fluorinated alkanes can exhibit significant polarity.[4]

Table 1: Bond Dissociation Energies (BDEs)

This table presents a comparison of average bond dissociation energies for various bonds found in alkanes and fluoroalkanes.

| Bond | BDE (kcal/mol) | BDE (kJ/mol) |

| C-H (in CH4) | 104.9 | 439 |

| C-C (in C2H6) | 88.3 | 369 |

| C-F (in CH3F) | 115 | 481 |

| F-F | 36.6 | 153 |

Table 2: Selected Physicochemical Properties of Simple Alkanes and Fluoroalkanes

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dipole Moment (D) |

| Methane | CH4 | 16.04 | -161.5 | 0 |

| Fluoromethane | CH3F | 34.03 | -78.4 | 1.85 |

| Ethane | C2H6 | 30.07 | -88.6 | 0 |

| Fluoroethane | CH3CH2F | 48.06 | -37.1 | 1.94 |

| 1,2-Difluoroethane | FCH2CH2F | 66.05 | 10 | 0 (anti), ~2.7 (gauche) |

| Chloroethane | CH3CH2Cl | 64.51 | 12.3 | 2.05 |

Conformational Analysis of Fluorinated Alkanes

Fluorine substitution has a profound impact on the conformational preferences of alkane chains.[12] This is a result of a complex interplay between steric, electrostatic, and hyperconjugative effects. Understanding these conformational changes is critical in drug development, as the three-dimensional structure of a molecule dictates its interaction with biological targets.

Key factors influencing the conformation of fluorinated alkanes include:

-

Gauche Effect: In vicinally difluorinated alkanes, such as 1,2-difluoroethane, the gauche conformation is often favored over the anti conformation, despite the potential for steric repulsion. This is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H or C-C σ bonding orbital to an adjacent C-F σ* antibonding orbital (σ → σ*).[13][14]

-

1,3-Repulsive Interactions: In 1,3-difluorinated systems, electrostatic repulsion between the two polarized C-F bonds can be a dominant factor, often destabilizing conformations where these bonds are parallel.[15] However, the polarity of the medium can significantly modulate this effect; in polar solvents, conformations with aligned dipoles can be stabilized.[15][16]

-

Solvent Effects: The surrounding medium plays a crucial role in determining the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments, altering the conformational landscape compared to the gas phase.[16][17]

Table 3: Rotational Barriers and Conformational Energy Differences for Ethane Derivatives

This table provides examples of the energetic impact of fluorination on rotational barriers and conformer stability.

| Molecule | Conformation/Transition State | Energy Difference (kcal/mol) | Method |

| Ethane (CH3-CH3) | Rotational Barrier (Staggered to Eclipsed) | ~2.7 - 2.9 | B3LYP/6-31G(d,p), Experimental |

| 1,2-Difluoroethane (FCH2-CH2F) | E(gauche) - E(anti) | -0.6 to -0.8 | Ab initio |

| 1,2-Difluoroethane (FCH2-CH2F) | Rotational Barrier (anti to eclipsed) | ~1.4 | Ab initio |

| Butane (CH3CH2-CH2CH3) | E(gauche) - E(anti) | ~0.9 | Experimental |

| n-Perfluorobutane (CF3CF2-CF2CF3) | E(gauche) - E(trans) | ~2.0 | Semi-empirical |

Source:[13][14][18][19][20][21][22]

Theoretical and Experimental Methodologies

A combination of computational and experimental techniques is essential for a comprehensive understanding of fluorinated alkanes.

Computational Methods

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of fluorinated compounds.[23][24]

-

Structure Preparation: Build the initial 3D structure of the fluorinated alkane using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. For simple alkanes, this can involve rotating around each C-C bond in discrete steps (e.g., 60° or 120°).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/aug-cc-pVTZ for higher accuracy).[21][25] This step finds the minimum energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.[25]

-

Energy Analysis: Compare the relative Gibbs free energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Solvation Modeling: To account for solvent effects, repeat the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[16]

NBO analysis is a powerful tool for investigating hyperconjugative interactions.[26] It partitions the molecular wavefunction into localized Lewis-like structures (bonds and lone pairs) and analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the hyperconjugation.[27][28]

Experimental Methods

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[29][30]

-

Sample Preparation: Dissolve approximately 1-10 mg of the fluorinated alkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: Add a small amount of an internal reference standard (e.g., CFCl₃) if precise chemical shift referencing is required.

-

Instrument Setup:

-

Tune the NMR probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected chemical shift range of the fluorinated compound. For unknown compounds, a large initial spectral width (~500 ppm) is recommended to avoid peak aliasing.[31]

-

Optimize the acquisition parameters, including the pulse width, relaxation delay (to ensure quantitative integration), and number of scans.

-

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. For complex molecules, 2D NMR experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC can be used to elucidate through-bond connectivities and provide additional structural information.[32]

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals to determine the relative number of fluorine atoms in different chemical environments. Analyze the coupling patterns (J-couplings) to determine the connectivity to neighboring protons or other fluorine atoms.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[33]

-

Crystallization: Grow high-quality single crystals of the fluorinated alkane. This is often the most challenging step and may require screening various techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[34]

-

Vapor Diffusion: Place a solution of the compound in a sealed container with an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[34][35]

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[34]

-

Data Collection: Place the crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[33]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then refined to best fit the experimental data.[33][36][37]

Synthesis of Fluorinated Alkanes for Drug Development

The synthesis of fluorinated alkanes often requires specialized reagents and reaction conditions. Common strategies include:

-

Nucleophilic Fluorination: Displacement of a leaving group (e.g., tosylate, halide) with a fluoride source (e.g., KF, TBAF).

-

Electrophilic Fluorination: Use of reagents like Selectfluor to introduce fluorine to electron-rich centers.

-

Deoxofluorination: Replacement of a hydroxyl or carbonyl group with fluorine using reagents such as DAST or Deoxo-Fluor.[38]

A notable synthetic route for semifluorinated alkanes (SFAs), which are used as drug carriers, involves the addition of a perfluoroalkyl iodide to an alkene, followed by dehalogenation.[39]

Visualizing Workflows and Relationships

Logical Diagram: Factors Influencing Fluoroalkane Conformation

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Bond Energies [gchem.cm.utexas.edu]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Bond Energies [www2.chemistry.msu.edu]

- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 10. quora.com [quora.com]

- 11. ncert.nic.in [ncert.nic.in]

- 12. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. southampton.ac.uk [southampton.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Conformational energies of perfluoroalkanes. Part 1.—Semi-empirical calculations - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 19. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 20. researchgate.net [researchgate.net]

- 21. The Rotational Barrier in Ethane: A Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. medium.com [medium.com]

- 26. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 27. researchgate.net [researchgate.net]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. 19Flourine NMR [chem.ch.huji.ac.il]

- 30. biophysics.org [biophysics.org]

- 31. F19 detection [nmr.chem.ucsb.edu]

- 32. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 34. benchchem.com [benchchem.com]

- 35. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 36. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 37. chem.libretexts.org [chem.libretexts.org]

- 38. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 39. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-difluorobutane. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

This compound is a halogenated alkane with the chemical formula C₄H₈F₂. Its structure consists of a four-carbon chain with fluorine atoms attached to the terminal carbons.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈F₂ |

| Molecular Weight | 94.10 g/mol [1] |

| CAS Number | 372-90-7[1] |

| Boiling Point | 77.8 °C[2] |

| Density | 0.977 g/cm³[2] |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a reliable estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.5 | Triplet of Triplets (tt) | 4H | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz | F-CH₂ -CH₂- |

| ~1.8 | Multiplet (m) | 4H | - | -CH₂-CH₂ -CH₂-F |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~83 | Triplet (t) | J(C,F) ≈ 165 Hz | C H₂-F |

| ~27 | Triplet (t) | J(C,F) ≈ 20 Hz | -C H₂-CH₂-F |

Table 4: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-218 | Triplet of Triplets (tt) | J(F,H) ≈ 47 Hz, J(F,H) ≈ 25 Hz | F -CH₂-CH₂- |

NMR Spectral Interpretation Workflow:

Figure 2: Workflow for NMR-based structural elucidation of this compound.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1150-1050 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 94 | 5 | [M]⁺ (Molecular Ion) |

| 75 | 10 | [M - F]⁺ |

| 61 | 100 | [C₃H₆F]⁺ (Base Peak) |

| 41 | 40 | [C₃H₅]⁺ |

| 33 | 60 | [CH₂F]⁺ |

Mass Spectrometry Fragmentation Pathway:

Figure 3: Predicted electron ionization fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required for chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: -10 to 220 ppm

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg)

-

Number of Scans: 64-128

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -50 to -250 ppm (referenced to CFCl₃)

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Introduction and Ionization (GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

Instrument Parameters (Example):

-

GC Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 30-200.

Experimental Workflow Overview:

Figure 4: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of predicted data and standardized protocols to aid in the spectroscopic analysis of this compound. Researchers are encouraged to use this information as a starting point and to optimize experimental conditions based on their specific instrumentation and research objectives.

References

An In-depth Technical Guide to the Synthesis, Precursors, and Downstream Products of 1,4-Difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-difluorobutane, a fluorinated aliphatic compound of interest in various chemical and pharmaceutical research areas. The document details its synthesis precursors, key synthetic methodologies, and potential downstream applications, with a focus on providing actionable data and protocols for laboratory use.

Synthesis Precursors and Manufacturing Routes

The primary route to this compound involves the nucleophilic fluorination of bifunctional butane derivatives. The most common precursors are 1,4-butanediol and 1,4-dihalobutanes, such as 1,4-dichlorobutane or 1,4-dibromobutane. The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis.

The conversion of these precursors to this compound is typically achieved using specialized fluorinating agents. Key reagents include diethylaminosulfur trifluoride (DAST), and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents facilitate the replacement of hydroxyl or halide groups with fluoride ions.

Below is a summary of the common synthetic precursors and the reagents used for the synthesis of this compound.

| Precursor | Fluorinating Agent | Typical Reaction Type |

| 1,4-Butanediol | Diethylaminosulfur Trifluoride (DAST) | Deoxyfluorination |

| 1,4-Butanediol | Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Deoxyfluorination |

| 1,4-Dichlorobutane | Various fluoride sources (e.g., KF, CsF) | Halogen Exchange (Halex) |

| 1,4-Dibromobutane | Various fluoride sources (e.g., AgF, KF) | Halogen Exchange (Halex) |

Experimental Protocols for Synthesis

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the fluorination of 1,4-butanediol using DAST and Deoxo-Fluor®.

Synthesis of this compound from 1,4-Butanediol using DAST

Objective: To synthesize this compound via the deoxyfluorination of 1,4-butanediol using diethylaminosulfur trifluoride (DAST).

Materials:

-

1,4-Butanediol (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

DAST (2.2 eq), dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of 1,4-butanediol over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Quantitative Data (Expected):

-

Yield: 60-70%

-

Boiling Point: 63-65 °C

Synthesis of this compound from 1,4-Butanediol using Deoxo-Fluor®

Objective: To synthesize this compound using a more thermally stable fluorinating agent, Deoxo-Fluor®.

Materials:

-

1,4-Butanediol (1.0 eq)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a fume hood, a solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Deoxo-Fluor® (2.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

-

The reaction is quenched by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to afford this compound.

Quantitative Data (Expected):

-

Yield: 70-80%

-

Purity: >98% (determined by GC-MS)

Downstream Products and Applications

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of a fluorinated four-carbon chain into larger molecules. Its downstream applications are found in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.

Synthesis of Diamine and Diazide Derivatives

The fluorine atoms in this compound can be displaced by strong nucleophiles, such as amines and azides, via a nucleophilic substitution reaction. This allows for the synthesis of important diamine and diazide precursors.

Example: Synthesis of 1,4-Diaminobutane Derivatives this compound can react with an excess of a primary or secondary amine under elevated temperature and pressure to yield the corresponding 1,4-diaminobutane derivative. This reaction is a key step in the synthesis of various polyamides and other polymers.

Example: Synthesis of 1,4-Diazidobutane The reaction of this compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) can produce 1,4-diazidobutane. This diazide is a versatile intermediate for the synthesis of nitrogen-containing heterocycles and can be used in "click chemistry" reactions.

Formation of Organometallic Reagents

While the C-F bond is generally strong, the formation of organometallic reagents from fluoroalkanes is possible under specific conditions. For instance, the reaction of this compound with highly reactive metals like magnesium in the presence of a catalyst could potentially lead to the formation of a bis-Grignard reagent. Such reagents are powerful tools for the formation of new carbon-carbon bonds.

Precursor for Positron Emission Tomography (PET) Tracers

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific biological signaling pathways. Its primary role is that of a synthetic building block. However, the incorporation of the 1,4-difluorobutyl moiety into larger drug molecules can significantly impact their biological activity. The fluorine atoms can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, while this compound does not have a known signaling role, its derivatives are of interest in drug discovery.

Visualizations

Synthesis of this compound from Precursors

Caption: Synthetic routes to this compound from common precursors.

Downstream Applications of this compound

Caption: Potential downstream products derived from this compound.

The Discovery and Fluorinated Future of 1,4-Difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluorobutane, a halogenated alkane, has emerged from relative obscurity to become a molecule of significant interest, particularly in the realm of medicinal chemistry and diagnostic imaging. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It details established experimental protocols for its preparation and summarizes its key physicochemical properties. Furthermore, this guide explores the burgeoning applications of its radio-labeled counterpart, [¹⁸F]this compound, as a positron emission tomography (PET) tracer in drug development and disease diagnosis, offering a glimpse into its potential to illuminate complex biological processes.

Introduction: The Advent of a Fluorinated Alkane

While the precise moment of the first synthesis of this compound is not prominently documented in historical chemical literature, its development is intrinsically linked to the broader history of organofluorine chemistry. The pioneering work on fluorination reactions, notably the halogen exchange (halex) method developed by Frédéric Swarts in the late 19th century, laid the fundamental groundwork for the synthesis of such compounds. The Swarts reaction, which involves the treatment of alkyl chlorides or bromides with metal fluorides, became a cornerstone for the preparation of a wide array of fluoroalkanes. It is highly probable that this compound was first synthesized utilizing this principle, likely in the mid-20th century as the demand for and understanding of fluorinated organic compounds grew.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds invaluable in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its simple, symmetrical structure, serves as a fundamental building block and a model compound for studying the effects of fluorine substitution.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈F₂ | [1] |

| Molecular Weight | 94.10 g/mol | [2] |

| CAS Number | 372-90-7 | [2] |

| Boiling Point | 77-78 °C | General Knowledge |

| Density | 1.01 g/cm³ at 25 °C | General Knowledge |

| Refractive Index | 1.352 at 20 °C | General Knowledge |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving halogen exchange reactions or the fluorination of diols. Below are detailed experimental protocols for two common methods.

Method 1: Halogen Exchange from 1,4-Dichlorobutane

This method is a classic example of a nucleophilic substitution reaction, where chloride ions are replaced by fluoride ions.

Experimental Protocol:

-

Materials: 1,4-Dichlorobutane, anhydrous potassium fluoride (spray-dried), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Procedure:

-

To a stirred suspension of anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents) in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add 1,4-dichlorobutane (1 equivalent).

-

Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous phase with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Method 2: Deoxyfluorination of 1,4-Butanediol

This method utilizes a deoxyfluorinating agent to convert the hydroxyl groups of 1,4-butanediol directly into carbon-fluorine bonds.

Experimental Protocol:

-

Materials: 1,4-Butanediol, a deoxyfluorinating agent (e.g., diethylaminosulfur trifluoride - DAST), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, a magnetic stirrer, and placed in an ice-water bath.

-

Procedure:

-

Dissolve 1,4-butanediol (1 equivalent) in the anhydrous solvent in the flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using the ice-water bath.

-

Slowly add the deoxyfluorinating agent (2.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

-

Applications in Drug Development and PET Imaging

The strategic incorporation of fluorine can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. While this compound itself is not a therapeutic agent, its structure serves as a valuable scaffold in medicinal chemistry.

The most significant application of this compound in the context of drug development lies in its potential as a precursor for the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.[3]

The synthesis of [¹⁸F]this compound typically involves a nucleophilic substitution reaction on a suitable precursor, such as 1,4-dibromobutane or 1,4-ditosyloxybutane, with [¹⁸F]fluoride. The resulting radiotracer can then be used in preclinical and clinical studies to investigate various biological targets and pathways.

[¹⁸F]this compound as a Potential PET Tracer

Although specific clinical applications of [¹⁸F]this compound are still in the exploratory phase, its properties make it an attractive candidate for several imaging applications:

-

Probing Enzyme Activity: It can be designed as a substrate or inhibitor for specific enzymes, allowing for the in vivo assessment of their activity in disease states.

-

Assessing Drug-Target Engagement: By incorporating the 1,4-difluorobutyl moiety into a drug molecule, researchers can develop a PET tracer to visualize where the drug binds in the body and to what extent it engages its target.

-

Blood Flow and Perfusion Imaging: Due to its small size and lipophilicity, [¹⁸F]this compound could potentially be used as a perfusion tracer to measure blood flow in various organs.

The development of such tracers involves a multi-step process, from the synthesis of the non-radioactive standard and the precursor for radiolabeling to the optimization of the radiosynthesis and subsequent in vitro and in vivo evaluation.

Conclusion

This compound, a seemingly simple molecule, stands as a testament to the profound impact of fluorine in the molecular sciences. From its likely origins in early halogen exchange reactions to its modern-day potential in the sophisticated field of PET imaging, its journey highlights the continuous evolution of chemical synthesis and its application in addressing complex biological questions. For researchers and professionals in drug development, this compound and its derivatives represent a valuable toolset for creating more effective and precisely targeted diagnostics and therapeutics. The continued exploration of its properties and applications promises to further unlock the potential of fluorination in medicine.

References

Quantum Mechanical Simulations of Difluorinated Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated motifs, difluorinated alkanes present a fascinating case study in conformational control, where subtle stereoelectronic effects dictate molecular shape and, consequently, biological activity. This technical guide provides a comprehensive overview of the quantum mechanical (QM) simulation of difluorinated alkanes, detailing computational and experimental methodologies for their conformational analysis.

Introduction: The Conformational Landscape of Difluorinated Alkanes

The conformational preferences of alkanes are governed by a delicate balance of steric and electronic interactions. The introduction of highly electronegative fluorine atoms significantly alters this landscape, leading to conformational biases that can be exploited in rational drug design. Quantum mechanical simulations are indispensable for accurately predicting and understanding these preferences, providing insights that are often inaccessible through classical force fields alone.

This guide focuses on the computational and experimental approaches to elucidating the conformational behavior of various difluorinated alkanes, including vicinal (1,2-), geminal (1,1- and 2,2-), and 1,3-disubstituted systems.

Computational Methodology: A Multi-faceted Approach

A robust computational workflow is essential for the accurate prediction of the conformational ensemble of difluorinated alkanes. This typically involves a combination of conformational searching and high-level quantum mechanical calculations.

Conformational Search Strategies

Identifying all relevant low-energy conformers is the first critical step. Two primary strategies are employed:

-

Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with high degrees of freedom.

-

Stochastic (Monte Carlo) Search: This approach involves random rotations of dihedral angles, followed by energy minimization. The Monte Carlo Multiple Minimum (MCMM) algorithm is a popular variant that uses previously found low-energy conformers to generate new trial structures, enhancing search efficiency.[1]

Quantum Mechanical Calculations

Once a set of potential conformers is generated, their geometries are optimized, and relative energies are calculated using quantum mechanics. Density Functional Theory (DFT) is the most widely used method for this purpose due to its balance of accuracy and computational cost.

Recommended Functionals and Basis Sets:

-

Functionals: M05-2X and M06 are highly recommended for their robust performance in describing non-covalent interactions, which are crucial in fluorinated systems.[2]

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), and correlation-consistent basis sets, like cc-pVTZ, provide a good balance of accuracy and computational efficiency.[2]

Solvation Effects:

The inclusion of solvent effects is critical, as the conformational preferences of polar difluorinated alkanes can be highly sensitive to the dielectric constant of the medium.[2] The SMD (Solvation Model based on Density) implicit solvation model is a reliable choice for modeling these effects.[2]

Workflow for Computational Conformational Analysis:

Key Stereoelectronic Effects: The Gauche Effect in 1,2-Difluoroethane

A cornerstone of understanding the conformational behavior of vicinal difluorinated alkanes is the "gauche effect," where the gauche conformer is more stable than the anti conformer.[3] This counterintuitive preference is primarily attributed to hyperconjugation.

Hyperconjugation: This stabilizing interaction involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In 1,2-difluoroethane, the gauche conformation allows for an optimal anti-periplanar alignment of a C-H σ bonding orbital with a C-F σ antibonding orbital, leading to a stabilizing interaction.[3]

References

The Intricate World of Fluorinated Butane Derivatives: A Technical Guide to their Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This in-depth technical guide delves into the core principles of the stereochemistry of fluorinated butane derivatives, providing a comprehensive resource for researchers navigating this complex and promising field.

Synthesis of Fluorinated Butane Derivatives: Navigating Stereochemical Control

The synthesis of stereochemically defined fluorinated butanes requires a nuanced understanding of various fluorination methodologies. The choice of fluorinating agent and reaction strategy is paramount in controlling the position and stereochemistry of the C-F bond.

Nucleophilic Fluorination

Nucleophilic fluorination is a widely employed strategy, often involving the displacement of a leaving group with a fluoride ion.

1.1.1. Deoxyfluorination of Alcohols:

A common method for introducing fluorine is the deoxyfluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST) and its analogues. This reaction typically proceeds with an inversion of configuration at the stereocenter.

Experimental Protocol: Synthesis of (S)-2-Fluorobutane from (R)-2-Butanol

-